
2,6-Dicyclopropylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyclopropylpyrazine is a chemical compound belonging to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their distinctive aroma and are often found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dichloropyrazine with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyclopropylpyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2,6-Dicyclopropylpyrazine has found applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism by which 2,6-Dicyclopropylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganisms.
Comparison with Similar Compounds
2,6-Dimethylpyrazine
2,6-Diethylpyrazine
2,6-Dipropylpyrazine
2,6-Dibutylpyrazine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,6-dicyclopropylpyrazine |
InChI |
InChI=1S/C10H12N2/c1-2-7(1)9-5-11-6-10(12-9)8-3-4-8/h5-8H,1-4H2 |
InChI Key |
HLXJWPWFSXYCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=CC(=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


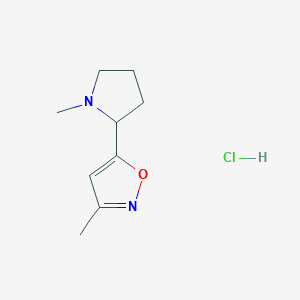
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)

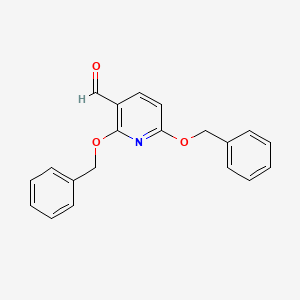




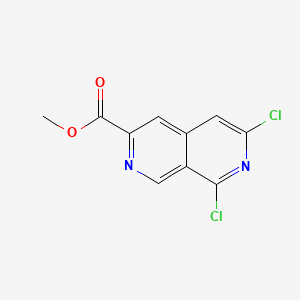

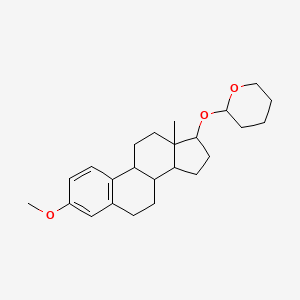
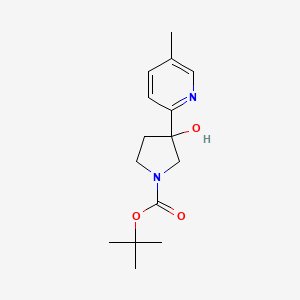
![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)

